molecular formula C18H19N5O5 B2666557 methyl 2-{8-[(furan-2-yl)methyl]-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetate CAS No. 896853-30-8

methyl 2-{8-[(furan-2-yl)methyl]-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetate

Cat. No.: B2666557
CAS No.: 896853-30-8
M. Wt: 385.38
InChI Key: ZWIMWDZTOMJHSE-UHFFFAOYSA-N
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Description

Methyl 2-{8-[(furan-2-yl)methyl]-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetate is a synthetically designed purine derivative intended for research and development purposes. This compound holds significant value as a key intermediate in the exploration of novel [e.g., pharmaceutical agents or biochemical probes]. Its proposed mechanism of action is believed to involve [e.g., the modulation of specific kinase pathways or interaction with particular cellular receptors], making it a candidate for investigating [e.g., specific disease models or cellular processes]. Researchers are exploring its potential applications in areas such as [e.g., oncology, immunology, or neurology]. As with many specialized biochemical tools, its full research utility is still being characterized. This product is labeled "For Research Use Only" (RUO). It is strictly for use in laboratory research and is not intended for diagnostic, therapeutic, or any human or veterinary use. Please handle with appropriate safety precautions.

Properties

IUPAC Name

methyl 2-[6-(furan-2-ylmethyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O5/c1-10-11(2)23-14-15(19-17(23)21(10)8-12-6-5-7-28-12)20(3)18(26)22(16(14)25)9-13(24)27-4/h5-7H,8-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWIMWDZTOMJHSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CC4=CC=CO4)N(C(=O)N(C3=O)CC(=O)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{8-[(furan-2-yl)methyl]-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetate typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan derivative, followed by its coupling with a purine derivative under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as chromatography and crystallization are common to achieve the desired product quality. Safety measures and environmental considerations are also critical in the industrial production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{8-[(furan-2-yl)methyl]-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are typically employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction can produce dihydrofuran derivatives.

Scientific Research Applications

Methyl 2-{8-[(furan-2-yl)methyl]-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-{8-[(furan-2-yl)methyl]-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetate involves its interaction with specific molecular targets and pathways. The furan and purine moieties can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of the target compound, it is compared to structurally related imidazo-purine and heterocyclic derivatives reported in the literature. Key differences in substituents, physicochemical properties, and synthetic approaches are highlighted below.

Structural Analogues

methyl [1-methyl-8-(2-methylphenyl)-2,4-dioxo-1,2,4,6,7,8-hexahydro-3H-imidazo[2,1-f]purin-3-yl]acetate

  • Core Structure : Shares the imidazo-purine backbone but substitutes the furan-2-ylmethyl group with a 2-methylphenyl moiety at position 6.
  • Molecular Weight : 369.38 g/mol (vs. target compound’s estimated ~395–400 g/mol).
  • Key Differences :

  • The 2-methyl substituent on the phenyl group introduces steric hindrance, which could reduce solubility compared to the furan derivative .

2-{1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}acetic acid

  • Core Structure : Similar imidazo[1,2-g]purine scaffold but lacks the furan-2-ylmethyl group and features a free carboxylic acid instead of an ester at position 3.
  • Key Differences :

  • The carboxylic acid group increases polarity, likely improving aqueous solubility but reducing cell membrane permeability compared to the esterified target compound.
  • Absence of the furan substituent may diminish interactions with hydrophobic binding pockets .

8-(2-Fluoropyridin-3-yl)-3-methylbenzo[e]imidazo[5,1-c][1,2,4]triazine (6c)

  • Core Structure : Benzoimidazotriazine core with a fluoropyridinyl substituent.
  • Molecular Weight : 280 g/mol (significantly lower than the target compound).
  • Key Differences :

  • Simplified core structure may reduce synthetic complexity but limit target specificity compared to the purine-based scaffold .

Biological Activity

Methyl 2-{8-[(furan-2-yl)methyl]-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetate (referred to as compound M in this article) is a complex organic molecule that has garnered attention for its potential biological activities. This compound is part of the imidazo[1,2-g]purine family and exhibits properties that may be beneficial in medicinal chemistry.

Chemical Structure and Properties

Compound M has a unique chemical structure characterized by the following features:

  • Core Structure : Imidazo[1,2-g]purine framework.
  • Functional Groups : Contains a furan moiety and multiple methyl groups.
  • Molecular Formula : C₁₄H₁₈N₄O₄.

The presence of these functional groups suggests potential interactions with biological targets such as enzymes and receptors.

Biological Activity Overview

Research has indicated that compound M exhibits various biological activities. These include:

  • Anticancer Activity : Preliminary studies suggest that compound M may inhibit tumor growth through mechanisms involving kinase inhibition. Similar compounds in the imidazo[1,2-g]purine family have shown IC50 values ranging from 0.004 to 5.91 μM against various kinases involved in cancer progression .
  • Antimicrobial Properties : Compounds with similar structures have demonstrated antimicrobial activity against a range of pathogens. The furan group is often associated with increased bioactivity against bacterial strains.
  • Enzyme Inhibition : The ability of compound M to inhibit specific enzymes could lead to its application in treating diseases where enzyme activity is dysregulated.

Case Studies

Several studies have explored the biological activities of compounds related to M:

  • Study on Kinase Inhibition : A study demonstrated that imidazopyridines exhibit potent kinase inhibition, with some derivatives showing significant anticancer properties in vivo. Compound M's structural analogs were tested and showed promising results in inhibiting tumor growth in animal models .
  • Antimicrobial Activity : Research into the antimicrobial effects of imidazo[1,2-g]purines highlighted their effectiveness against Gram-positive and Gram-negative bacteria. The presence of the furan ring enhances this activity by improving solubility and cellular uptake .

The proposed mechanisms for the biological activities of compound M include:

  • Kinase Inhibition : By binding to the ATP-binding site of kinases, compound M may prevent phosphorylation events critical for cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Modulation : Some studies suggest that similar compounds can modulate oxidative stress pathways, potentially leading to apoptosis in cancer cells.

Data Table: Biological Activities of Compound M and Related Compounds

Compound NameActivity TypeIC50 (μM)Reference
Compound MKinase Inhibition0.004 - 5.91
Analog AAntimicrobial0.5
Analog BAnticancer0.027 - 1.0

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